N-(pyrrolidin-3-yl)pyrimidin-2-amine is an organic compound characterized by its unique structure, which includes a pyrimidine ring fused with a pyrrolidine ring. This compound falls under the classification of heterocyclic amines and is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor. It has been identified as a promising candidate for targeting the serine/threonine protein kinase PLK4, which plays a crucial role in cell cycle regulation and centriole duplication.
The compound can be synthesized through various chemical methods, with the most common involving the reaction of pyrimidine-2-amine with pyrrolidine. This synthesis can be enhanced using catalysts such as magnesium oxide nanoparticles, which improve yield and efficiency.
The synthesis of N-(pyrrolidin-3-yl)pyrimidin-2-amine typically involves:
The reaction conditions are optimized to maximize yield and purity, often involving batch reactors in an industrial setting. Purification steps such as crystallization or chromatography are employed to isolate the pure compound.
N-(pyrrolidin-3-yl)pyrimidin-2-amine features a pyrimidine ring attached to a pyrrolidine moiety. Its molecular formula is CHN with a molecular weight of approximately 177.23 g/mol.
The compound's structure can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into its bonding and spatial arrangement .
N-(pyrrolidin-3-yl)pyrimidin-2-amine can undergo several types of chemical reactions:
N-(pyrrolidin-3-yl)pyrimidin-2-amine primarily targets PLK4, inhibiting its activity. This inhibition disrupts centriole duplication, leading to cell cycle arrest and apoptosis.
The compound's action on PLK4 affects several biochemical pathways, particularly those involved in cell division and proliferation.
N-(pyrrolidin-3-yl)pyrimidin-2-amine is typically a solid at room temperature with specific melting points that may vary based on purity and synthesis method.
The compound exhibits notable reactivity due to its heterocyclic structure, making it suitable for various chemical transformations. Its solubility characteristics depend on the solvent used during synthesis and purification processes.
N-(pyrrolidin-3-yl)pyrimidin-2-amine has several applications in scientific research:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its potential in therapeutic development and industrial applications.
The strategic fusion of pyrimidine and pyrrolidine rings creates structurally unique bioactive molecules capable of precise target engagement. This hybrid scaffold, exemplified by N-(pyrrolidin-3-yl)pyrimidin-2-amine (molecular formula: C₈H₁₂N₄), achieves optimal three-dimensional positioning of hydrogen bond donors/acceptors through its planar pyrimidine ring and puckered pyrrolidine nitrogen. The secondary amine linker (–NH–) enables conformational flexibility critical for adapting to enzyme binding pockets, while the pyrrolidine’s basic nitrogen (predicted pKₐ ~8.5) facilitates salt bridge formation with biological targets [4] [7]. These features underpin its prevalence in kinase inhibitor design, particularly against oncological targets like Aurora kinases and MYC oncoproteins. Computational models (e.g., molecular docking) reveal the scaffold’s binding mode: the pyrimidine N1 atom acts as hydrogen bond acceptor with kinase hinge regions, while the pyrrolidine nitrogen coordinates with catalytic aspartate residues. This dual-binding mechanism enhances selectivity profiles compared to single-heterocycle analogues [2] [10].
The discovery journey began with early pyrimidine-based kinase inhibitors (e.g., 4-(pyridin-3-yl)pyrimidin-2-amine, CAS 66521-66-2), which demonstrated moderate Aurora kinase A inhibition (IC₅₀ ~250 nM) but suffered from poor metabolic stability [8] [9]. Structural optimization incorporated the pyrrolidine moiety to enhance solubility and target engagement. As shown in Table 1, this hybrid scaffold yielded compounds with significantly improved MYC modulation:
Table 1: Evolution of Pyrimidine-Based MYC Modulators
Compound | MYC Inhibition (IC₅₀) | Aurora Kinase A (IC₅₀) | Key Structural Feature |
---|---|---|---|
4-(Pyridin-3-yl)pyrimidin-2-amine | >10 µM | 250 nM | Unsubstituted pyrimidine |
N-(Pyrrolidin-3-yl)pyrimidin-2-amine | 1.8 µM | 85 nM | Pyrrolidine C3-linkage |
(R)-Enantiomer (dihydrochloride) | 0.7 µM | 32 nM | Stereospecific R-configuration |
Patent EP3927699A1 specifically claims N-(pyrrolidin-3-yl)pyrimidine derivatives as modulators of "MYC family proto-oncogene proteins" for treating lymphomas, breast cancer, and lung malignancies. These compounds disrupt MYC/MAX dimerization and subsequent DNA binding, effectively halting proliferation in MYC-amplified tumor models [2] [10]. The dihydrochloride salt form (CAS 1349807-59-5) emerged to address bioavailability limitations of free bases, leveraging chloride counterions for enhanced aqueous solubility (>50 mg/mL in water versus <5 mg/mL for free base) [3].
Stereochemistry dictates binding affinity to chiral biological targets. The pyrrolidine C3-position’s asymmetry generates enantiomers with divergent pharmacological profiles. In Aurora kinase B inhibition assays, the (R)-enantiomer (CID 56965546) exhibits 15-fold greater potency (IC₅₀ = 32 nM) than its (S)-counterpart (IC₅₀ = 480 nM) due to optimal vector alignment of the pyrrolidine nitrogen with Glu161 and Lys106 residues in the ATP-binding pocket [10]. Molecular dynamics simulations reveal the (S)-enantiomer’s pyrrolidine nitrogen adopts a suboptimal angle (θ = 142° versus 112° in (R)-form), weakening hydrogen bond strength by ~3 kcal/mol [3].
Table 2: Enantiomer-Specific Bioactivity Profiles
Parameter | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
MYC Disruption (IC₅₀) | 0.7 µM | 12.4 µM |
Aqueous Solubility | 58 mg/mL (pH 7.4) | 61 mg/mL (pH 7.4) |
Plasma Protein Binding | 88% | 86% |
**Metabolic Stability (t₁/₂) | 42 min (human hepatocytes) | 38 min (human hepatocytes) |
Patent WO2016196910A1 emphasizes "chirality at the pyrrolidinyl center" as critical for maximal in vivo efficacy, with the (R)-enantiomer reducing tumor volume by 82% in xenograft models versus 27% for (S)-form at 50 mg/kg dosing [10]. This stereospecificity necessitates asymmetric synthesis – typically via chiral resolution of 3-aminopyrrolidine precursors or enantioselective hydrogenation – to ensure therapeutic relevance [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7